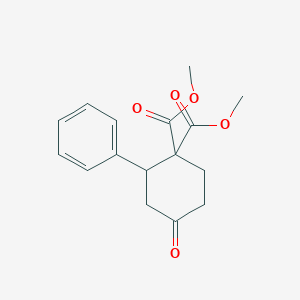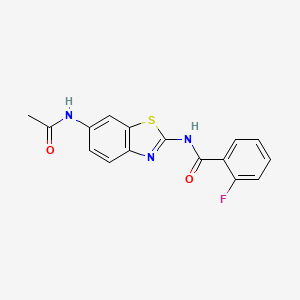![molecular formula C25H20N2O7 B11504018 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11504018.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-ジメトキシフェニル)エチル]-1-ニトロ-9,10-ジオキソ-9,10-ジヒドロアントラセン-2-カルボキサミドは、独特の構造を持つ複雑な有機化合物です。これは、ニトロ基、2つのメトキシ基、およびアントラセン骨格の存在によって特徴付けられます。
製法
合成経路および反応条件
N-[2-(3,4-ジメトキシフェニル)エチル]-1-ニトロ-9,10-ジオキソ-9,10-ジヒドロアントラセン-2-カルボキサミドの合成には、複数のステップが必要です。一般的な方法には、次のステップが含まれます。
出発物質: 合成は、3,4-ジメトキシベンズアルデヒドとアントラセン-9,10-ジオンから始まります。
中間体の形成: 3,4-ジメトキシベンズアルデヒドは、エチルアミンとの縮合反応により、N-(3,4-ジメトキシフェネチル)アミンを形成します。
ニトロ化: 次に、中間体を濃硝酸と濃硫酸の混合物を使用してニトロ化して、ニトロ基を導入します。
カップリング反応: ニトロ化された中間体は、適切な触媒の存在下でアントラセン-9,10-ジオンとカップリングして、最終生成物を形成します。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、大規模生産向けに最適化されます。これには、反応条件を正確に制御するための連続フロー反応器、自動化システム、および高収率と高純度を保証する効率的な精製技術の使用が含まれます。
化学反応解析
反応の種類
N-[2-(3,4-ジメトキシフェニル)エチル]-1-ニトロ-9,10-ジオキソ-9,10-ジヒドロアントラセン-2-カルボキサミドは、さまざまな化学反応を起こします。これらには以下が含まれます。
酸化: この化合物は酸化されて、対応するキノンを形成することができます。
還元: ニトロ基の還元により、アミンが生成される可能性があります。
置換: 適切な条件下では、メトキシ基を他の官能基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムまたは触媒の存在下での水素ガスなどの還元剤が使用されます。
置換: 置換反応には、酸性または塩基性条件下でハロゲンや求核剤などの試薬が関与する可能性があります。
主な生成物
酸化: キノンおよびその他の酸化された誘導体。
還元: アミンおよびその他の還元された誘導体。
置換: 使用した試薬に応じて、さまざまな置換された誘導体。
科学研究への応用
N-[2-(3,4-ジメトキシフェニル)エチル]-1-ニトロ-9,10-ジオキソ-9,10-ジヒドロアントラセン-2-カルボキサミドは、いくつかの科学研究に適用されています。
化学: より複雑な有機分子の合成における前駆体として使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物学的活性を研究されています。
医学: 特に神経変性疾患の治療における、潜在的な治療効果について調査されています。
産業: 高度な材料の開発やさまざまな化学プロセスにおける成分として利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and anthracene-9,10-dione.
Formation of Intermediate: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with ethylamine to form N-(3,4-dimethoxyphenethyl)amine.
Nitration: The intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling Reaction: The nitrated intermediate is coupled with anthracene-9,10-dione in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of advanced materials and as a component in various chemical processes.
作用機序
N-[2-(3,4-ジメトキシフェニル)エチル]-1-ニトロ-9,10-ジオキソ-9,10-ジヒドロアントラセン-2-カルボキサミドの作用機序は、特定の分子標的と経路との相互作用を伴います。ニトロ基は、細胞成分と相互作用する反応性中間体を形成するために還元され、さまざまな生物学的効果をもたらします。この化合物は、酵素や受容体と相互作用して、その活性を調節し、細胞プロセスに影響を与える可能性もあります。
類似の化合物との比較
類似の化合物
- N-(3,4-ジメトキシフェネチル)-2-(3,4-ジメトキシフェニル)アセトアミド
- 3,4-ジメトキシフェネチルアミン
- N-(2-(3,4-ジメトキシフェニル)エチル)-2-メチル-6-フェニルチエノ(2,3-d)ピリミジン-4-アミン
独自性
N-[2-(3,4-ジメトキシフェニル)エチル]-1-ニトロ-9,10-ジオキソ-9,10-ジヒドロアントラセン-2-カルボキサミドは、官能基とアントラセン骨格の組み合わせにより独自です。この構造は、他の類似の化合物とは異なる特定の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
- N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
- 3,4-Dimethoxyphenethylamine
- N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is unique due to its combination of functional groups and the anthracene backbone This structure imparts specific chemical and biological properties that distinguish it from other similar compounds
特性
分子式 |
C25H20N2O7 |
|---|---|
分子量 |
460.4 g/mol |
IUPAC名 |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-nitro-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C25H20N2O7/c1-33-19-10-7-14(13-20(19)34-2)11-12-26-25(30)18-9-8-17-21(22(18)27(31)32)24(29)16-6-4-3-5-15(16)23(17)28/h3-10,13H,11-12H2,1-2H3,(H,26,30) |
InChIキー |
FOSTWFJBUNCUPQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11503940.png)
![{[4-(Ethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B11503943.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B11503948.png)
![6-ethyl 8-methyl 5-amino-2-methyl-7-(3-nitrophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11503955.png)
![2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B11503956.png)
![N-(4-chlorophenyl)-4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B11503963.png)
![1-(4-methylphenyl)-3-{(5E)-4-oxo-5-[(2Z)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}pyrrolidine-2,5-dione](/img/structure/B11503970.png)
![5-[({[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11503977.png)

![N-[2-methyl-4-nitro-5-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B11503985.png)

![1-[2-(3,4-diethoxyphenyl)ethyl]-7-methyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11503993.png)

![N-(2-{[2-(Adamantan-1-yloxy)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-YL)-3-fluorobenzamide](/img/structure/B11504023.png)
